An In-depth Technical Guide to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (CAS 867044-33-5)
An In-depth Technical Guide to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (CAS 867044-33-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is a versatile organic compound that serves as a crucial building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique structure, featuring a 2-phenyl-1H-benzo[d]imidazole core attached to a phenylboronic acid moiety, allows for its use in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with diverse functionalities.
The 2-phenyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, and as modulators of GABA-A receptors. Furthermore, this core structure is of significant interest in materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, along with detailed experimental protocols and an examination of its role in cellular signaling pathways.
Chemical and Physical Properties
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is typically a solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 867044-33-5 | [1] |
| Molecular Formula | C₁₉H₁₅BN₂O₂ | [1] |
| Molecular Weight | 314.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Characterization
The synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid can be achieved through a multi-step process. A plausible and commonly employed synthetic route involves two key steps: first, the synthesis of the precursor 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, followed by its conversion to the desired boronic acid via a borylation reaction.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
This procedure is adapted from general methods for the synthesis of N-aryl benzimidazoles.
Materials:
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2-phenyl-1H-benzo[d]imidazole
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1-bromo-4-iodobenzene
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a reaction flask, add 2-phenyl-1H-benzo[d]imidazole (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
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Add anhydrous DMF to the flask and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole.
Experimental Protocol: Synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
This borylation procedure is based on the Miyaura borylation reaction.
Materials:
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1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane
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Dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Hexane
Procedure:
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In a reaction vessel, dissolve 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane.
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Degas the solution with an inert gas for 20-30 minutes.
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Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture and continue to degas for another 10 minutes.
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Heat the mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction to room temperature and filter it through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in DCM and wash with water.
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To hydrolyze the pinacol ester, stir the organic layer with 1 M HCl for 2-4 hours.
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Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude boronic acid by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid.
Characterization Data
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
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Aromatic protons of the benzimidazole and phenyl rings would appear in the range of δ 7.0-8.5 ppm.
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The protons on the phenyl ring bearing the boronic acid group would show distinct splitting patterns.
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The B(OH)₂ protons would likely appear as a broad singlet, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
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Aromatic carbons would resonate in the region of δ 110-155 ppm.
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The carbon atom attached to the boron atom would have a characteristic chemical shift.
Applications in Scientific Research
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and polyaryl structures. These structures are often the core of functional materials and biologically active molecules.
This protocol provides a general framework for the use of the title compound in a Suzuki-Miyaura reaction.
Materials:
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(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
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Aryl halide or triflate (e.g., 4-bromoanisole)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂)
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Base (e.g., Potassium carbonate, Sodium carbonate, or Cesium fluoride)
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Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
Procedure:
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In a reaction flask, combine (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (1.2 eq), the aryl halide/triflate (1.0 eq), and the base (2.0-3.0 eq).
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Add the palladium catalyst (0.01-0.05 eq).
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Add the solvent system to the flask.
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Degas the mixture by bubbling an inert gas through it for 20-30 minutes.
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Heat the reaction mixture to reflux (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by column chromatography or recrystallization.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The 2-phenyl-1H-benzo[d]imidazole core is a component of various materials used in the fabrication of OLEDs. These materials can function as hosts in the emissive layer or as charge-transporting materials. The boronic acid functionality of the title compound allows for its incorporation into larger conjugated systems designed to have specific electronic and photophysical properties required for efficient OLED performance. Derivatives have been shown to be effective in achieving deep-blue emission in non-doped OLEDs.[2]
Table 2: Performance of a Non-Doped OLED using a Carbazole-π-Imidazole Derivative [2]
| Parameter | Value |
| Maximum Luminance | 11,364 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.43% |
| CIE Coordinates | (0.157, 0.080) |
| Turn-on Voltage | ~3 V |
Note: This data is for a derivative and illustrates the potential of the core structure.

